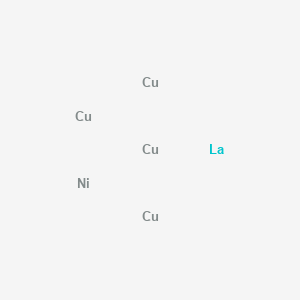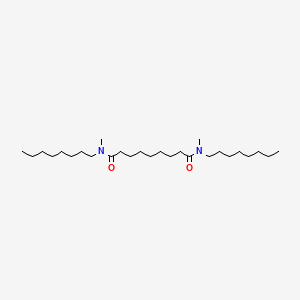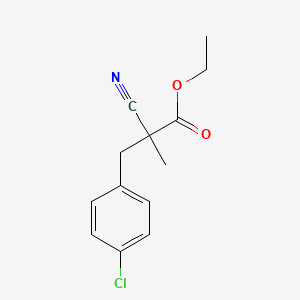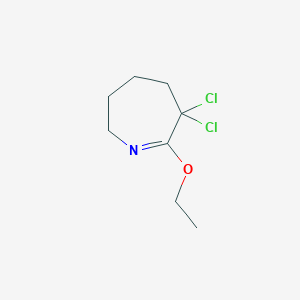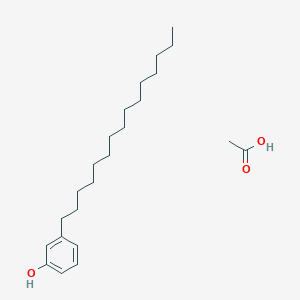
Acetic acid;3-pentadecylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-pentadecylphenol is a chemical compound with the molecular formula C23H40O3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a pentadecyl chain and an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction can be represented as follows:
[ \text{3-pentadecylphenol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
科学的研究の応用
Acetic acid;3-pentadecylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of acetic acid;3-pentadecylphenol involves its interaction with cellular components. The phenolic hydroxyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can have both beneficial and detrimental effects depending on the context. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
3-Pentadecylphenol: A precursor to acetic acid;3-pentadecylphenol, lacking the acetic acid group.
Anacardic Acid: Similar structure with a carboxylic acid group instead of the acetic acid group.
Cardanol: A derivative of cashew nut shell liquid with a similar phenolic structure but different alkyl chain length.
Uniqueness
This compound is unique due to the presence of both the acetic acid and pentadecyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52122-74-4 |
|---|---|
分子式 |
C23H40O3 |
分子量 |
364.6 g/mol |
IUPAC名 |
acetic acid;3-pentadecylphenol |
InChI |
InChI=1S/C21H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20;1-2(3)4/h15,17-19,22H,2-14,16H2,1H3;1H3,(H,3,4) |
InChIキー |
VNQXABZQTLDGNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
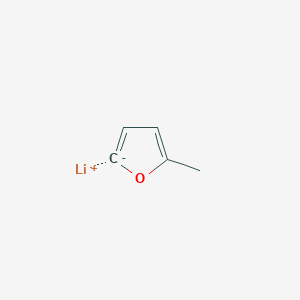
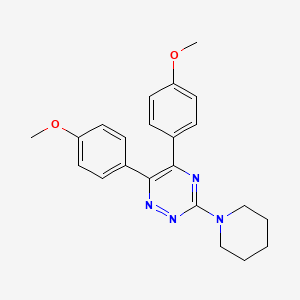
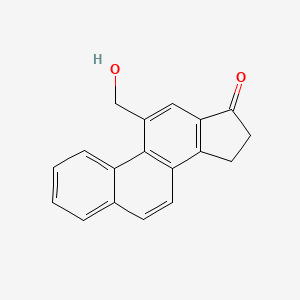
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
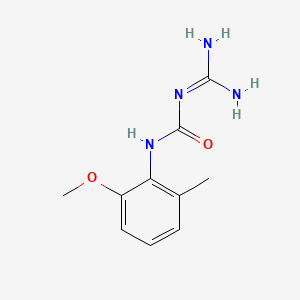
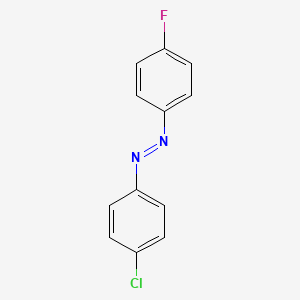
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
